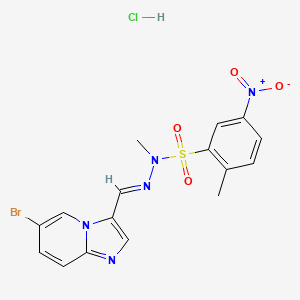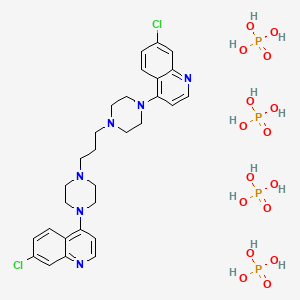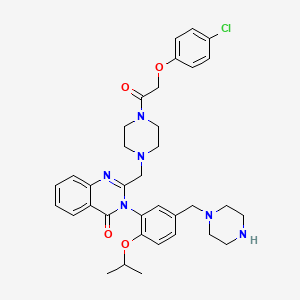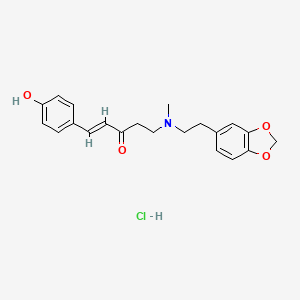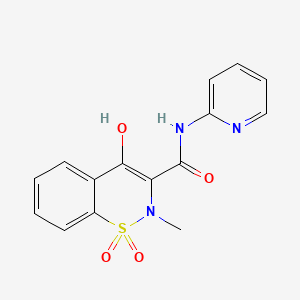![molecular formula C20H19FN4O B610179 4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 910045-32-8](/img/structure/B610179.png)
4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds, such as chromeno[4,3-b]pyridin/quinolin-one derivatives, has been reported in the literature. The synthesis involves the construction of either pyridine, quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors .Applications De Recherche Scientifique
Adenosine A1 Receptor Antagonist
PQ-69 is a novel and selective adenosine A1 receptor (A1AR) antagonist . It has a Ki value of 0.96 nM for the cloned hA1 receptor, which is 217-fold more selective compared with hA2A receptors and >1,000-fold selectivity for hA1 over hA3 receptor .
Inverse Agonist Activity
The compound exhibits inverse agonist activity. This means that it not only blocks the action of the receptor but also decreases the receptor’s basal activity .
Diuretic and Antihypertensive Agent
Systemic administration of PQ-69 increased urine flow and sodium excretion in normal rats, suggesting its potential use as a novel diuretic and antihypertensive agent .
Inhibitory Activities on Isolated Guinea Pig Contraction
PQ-69 displayed highly inhibitory activities on isolated guinea pig contraction induced by an A1AR agonist .
Metabolic Stability
PQ-69 displayed better metabolic stability in vitro and longer terminal elimination half-life (t1/2) in vivo compared with 1,3-dipropyl-8-cyclopentylxanthine .
Potential Therapeutic Agent
Given its potent antagonist effects on A1AR in vitro, ex vivo and in vivo, PQ-69 might be a useful research tool for investigating A1AR function, and it could be developed as a potential therapeutic agent .
Orientations Futures
Mécanisme D'action
Target of Action:
PQ-69 primarily targets the adenosine A1 receptor (A1AR) . This receptor is part of the adenosine receptor family and plays a crucial role in modulating various physiological functions. When activated, A1AR inhibits adenylyl cyclase, leading to decreased cyclic AMP levels and activation of downstream signaling pathways .
Mode of Action:
PQ-69 acts as an inverse agonist at the A1AR. In other words, it binds to the receptor and reduces its basal activity, resulting in the opposite effect compared to an agonist. By blocking A1AR activation, PQ-69 interferes with downstream signaling pathways and cellular responses .
Biochemical Pathways:
The inhibition of A1AR by PQ-69 affects several pathways:
- K+ Channels and MAPK : A1AR activation can also modulate potassium channels and mitogen-activated protein kinases (MAPK) via G protein subunits released upon receptor activation .
Pharmacokinetics:
PQ-69 exhibits favorable pharmacokinetic properties:
- Selectivity : It is 217-fold more selective for A1AR compared to A2A receptors (Ki=208 nM) and >1,000-fold selective over A3 receptors (Ki >100 μM) .
- Elimination Half-Life : It has a longer terminal elimination half-life (t1/2) in vivo compared to another compound, 1,3-dipropyl-8-cyclopentylxanthine .
Result of Action:
The molecular and cellular effects of PQ-69’s action include altered cyclic AMP levels, modulation of potassium channels, and downstream signaling pathway changes. These effects contribute to its pharmacological profile as an A1AR antagonist .
Action Environment:
Environmental factors, such as pH, temperature, and tissue-specific expression of A1AR, may influence PQ-69’s efficacy and stability.
Propriétés
IUPAC Name |
4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYQRBEISYVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
Q & A
Q1: What is the primary biological target of PQ-69?
A1: PQ-69 is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

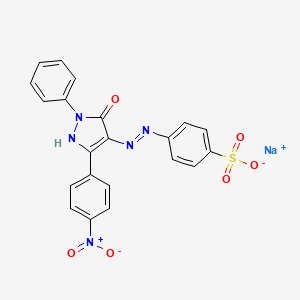
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

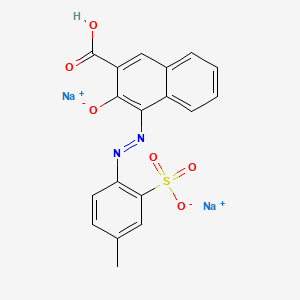
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)
